molecular formula C13H17ClN6O3 B14926379 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B14926379
M. Wt: 340.76 g/mol
InChI Key: KETZLXUAKWDFQL-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-nitro-1H-pyrazole with an appropriate amine, followed by further functionalization to introduce the ethyl and methyl groups on the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.

    1-Ethyl-5-methyl-1H-pyrazole: Another building block used in the synthesis.

    3-Nitro-1H-pyrazole derivatives:

Uniqueness

The uniqueness of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .

Properties

Molecular Formula

C13H17ClN6O3

Molecular Weight

340.76 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C13H17ClN6O3/c1-3-19-9(2)10(7-16-19)6-15-12(21)4-5-18-8-11(14)13(17-18)20(22)23/h7-8H,3-6H2,1-2H3,(H,15,21)

InChI Key

KETZLXUAKWDFQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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